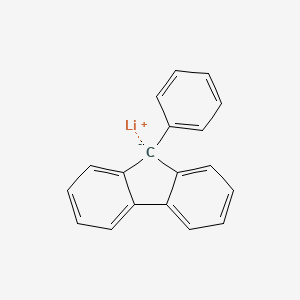

lithium;9-phenylfluoren-9-ide

Description

Properties

CAS No. |

733-88-0 |

|---|---|

Molecular Formula |

C19H13Li |

Molecular Weight |

248.3 g/mol |

IUPAC Name |

lithium;9-phenylfluoren-9-ide |

InChI |

InChI=1S/C19H13.Li/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19;/h1-13H;/q-1;+1 |

InChI Key |

RZKRWTUOBLZVFH-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)[C-]2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;9-phenylfluoren-9-ide typically involves the reaction of 9-phenylfluorene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction can be summarized as follows:

9-phenylfluorene+n-butyllithium→this compound+butane

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium;9-phenylfluoren-9-ide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It can act as a nucleophile in addition reactions with electrophiles such as carbonyl compounds.

Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by another group.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Electrophiles: Such as aldehydes, ketones, and esters.

Solvents: Typically, non-polar solvents like hexane or toluene are used to dissolve the reactants and facilitate the reaction.

Reaction Conditions: Reactions are often carried out at low temperatures to control the reactivity of the lithium compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could yield a variety of substituted fluorenes .

Scientific Research Applications

Lithium;9-phenylfluoren-9-ide is an organolithium compound that features a lithium atom bonded to a 9-phenylfluoren-9-yl group. The compound's structure includes a fluorenyl moiety with a phenyl substituent at the 9-position, providing stability and reactivity, making it a building block in organic synthesis.

Scientific Research Applications

This compound is used primarily in organic synthesis. It interacts with carbonyl compounds and alkyl halides, which facilitates nucleophilic substitution reactions. The fluorenyl group can influence selectivity and reactivity patterns, setting it apart from other organolithium reagents.

Synthesis of Complex Molecules

this compound serves as a component in the synthesis of complex molecules.

Interaction Studies

Interaction studies have shown the reactivity of this compound with electrophiles and nucleophiles.

Use as a Protecting Group

The phenylfluoren-9-yl (Pf) group, a protecting group, can prevent racemization in α-amino compounds .

Conjugated Derivative Material

The conjugated derivative material of pyrene substituted by 9-phenyl-9-pyrenyl fluorene can be applied to organic electronics fields of organic integrated circuits, organic solar cells, organic field effect transistors, dye lasers, organic nonlinear optical materials, fluorescent probes and the like .

Comparable Compounds

This compound shares structural similarities with other organolithium compounds.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Lithium diisopropylamide | Contains two isopropyl groups attached to nitrogen | Strong base used for deprotonation |

| Lithium phenylacetylene | Phenyl group attached to an acetylene unit | Useful for forming alkyne derivatives |

| Lithium 1-(fluoren-9-yl)cyclohexanolate | Combines fluorenyl structure with cyclohexane | Exhibits unique reactivity patterns |

| Lithium 1-naphthalenide | Naphthalene ring system instead of phenylene | Different electronic properties affecting reactivity |

Unique features

Mechanism of Action

The mechanism of action of lithium;9-phenylfluoren-9-ide involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. The lithium atom enhances the nucleophilicity of the 9-phenylfluoren-9-ide group, making it highly reactive in various chemical reactions. The compound can also stabilize reactive intermediates, facilitating complex synthetic transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium;9-phenylfluoren-9-ide belongs to a broader class of fluorene-derived organometallic compounds. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Stability and Reactivity

- Thermal Stability : this compound exhibits superior thermal stability compared to halogenated derivatives (e.g., 9-bromo-9-phenylfluorene), which degrade at elevated temperatures due to C–Br bond cleavage .

- Electrochemical Behavior : The lithium salt demonstrates stronger reducing power than its sodium or potassium analogues, attributed to the smaller ionic radius of Li⁺ and enhanced charge density .

- Spectral Data : IR and mass spectra of this compound show distinct absorption bands at 1580 cm⁻¹ (C=C stretching) and a molecular ion peak at m/z 242 (M–Li⁺), contrasting with the carbonyl peak at 1720 cm⁻¹ in 2-iodo-9H-fluoren-9-one .

Industrial Relevance

- Lithium Compounds : The EU classifies lithium derivatives as critical raw materials due to their use in batteries and pharmaceuticals (see Figure 174, 182 for trade data) .

- Halogenated Fluorenes : Bromo and iodo derivatives are niche intermediates in fine chemicals but face regulatory constraints due to halogen waste .

Q & A

Basic: What are the recommended methodologies for synthesizing lithium 9-phenylfluoren-9-ide with high purity, and how can its structural integrity be validated?

Answer:

Synthesis typically involves deprotonation of 9-phenylfluorene using a strong lithium base (e.g., LiN(SiMe₃)₂) under inert conditions. Key steps include:

- Purification : Column chromatography under argon to avoid oxidation, followed by recrystallization in dry THF/hexane mixtures .

- Characterization :

- NMR Spectroscopy : Compare H and C NMR shifts with computed spectra (e.g., density functional theory (DFT) models) to confirm aromatic proton environments and lithium coordination .

- Mass Spectrometry : High-resolution ESI-MS in negative-ion mode to verify molecular ion peaks and isotopic patterns .

- Elemental Analysis : Quantify lithium content via ICP-MS to ensure stoichiometric accuracy .

Advanced: How can researchers resolve contradictory spectroscopic data (e.g., unexpected downfield shifts in 1^11H NMR) for lithium 9-phenylfluoren-9-ide derivatives?

Answer:

Contradictions may arise from solvent effects, aggregation states, or residual impurities. Methodological approaches include:

- Variable-Temperature NMR : Probe temperature-dependent aggregation (e.g., dimerization in nonpolar solvents) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for monomeric vs. aggregated species .

- Cross-Validation : Use alternative techniques like X-ray crystallography (if crystallizable) or UV-Vis spectroscopy to assess electronic transitions influenced by coordination geometry .

- Controlled Replication : Repeat synthesis with stricter moisture/oxygen exclusion to rule out decomposition artifacts .

Basic: What safety protocols are critical when handling lithium 9-phenylfluoren-9-ide in laboratory settings?

Answer:

- PPE : Use nitrile gloves, flame-resistant lab coats, and safety goggles due to pyrophoric lithium residues .

- Ventilation : Conduct reactions in a glovebox or fume hood with inert gas (N₂/Ar) to prevent moisture/oxygen exposure .

- Spill Management : Quench residues with dry isopropanol followed by ethanol/water mixtures to neutralize reactive lithium species .

- First Aid : For skin contact, rinse with copious water and apply EDTA solution to chelate lithium ions; seek immediate medical attention .

Advanced: How can kinetic studies elucidate the reactivity of lithium 9-phenylfluoren-9-ide in cross-coupling reactions?

Answer:

- Rate Law Determination : Monitor reaction progress via in situ IR spectroscopy to track carbonyl or C–Li bond cleavage kinetics .

- Isotopic Labeling : Introduce deuterated substrates (e.g., D₂O quenching) to identify proton transfer steps in catalytic cycles .

- Competition Experiments : Compare reactivity with substituted fluorenylides (e.g., electron-withdrawing groups) to assess electronic effects on nucleophilicity .

- Computational Mechanistic Pathways : Use DFT to model transition states and compare activation energies for plausible pathways (e.g., single-electron transfer vs. concerted mechanisms) .

Basic: What experimental design principles ensure reproducibility in studies involving lithium 9-phenylfluoren-9-ide?

Answer:

- Hypothesis Formulation : Frame testable hypotheses (e.g., "Increasing solvent polarity reduces aggregation, enhancing reaction yield") using structure-property relationships .

- Control Variables : Standardize reaction temperature, solvent dryness (Karl Fischer titration), and base stoichiometry .

- Blind Trials : Assign collaborators to replicate experiments without prior knowledge of expected outcomes to minimize bias .

- Data Logging : Document all parameters (e.g., glovebox O₂/H₂O levels, stirring rates) in electronic lab notebooks with timestamps .

Advanced: How should researchers analyze and present conflicting data on the solvation behavior of lithium 9-phenylfluoren-9-ide?

Answer:

- Multi-Technique Validation : Combine cryoscopy (for colligative properties), conductivity measurements, and Li NMR to assess solvation numbers and ion pairing .

- Statistical Analysis : Apply ANOVA to evaluate solvent polarity effects across datasets; report confidence intervals for aggregated results .

- Contradiction Resolution Table :

| Observation | Possible Explanation | Validation Method |

|---|---|---|

| Low conductivity in THF | Ion pairing dominates | Conductivity vs. concentration |

| High Li NMR shift | Strong solvent-Li interaction | Variable-temperature NMR |

- Contextualize Findings : Compare results with analogous systems (e.g., lithium xanthenolates) to identify trends .

Basic: What are the best practices for reporting synthetic yields and characterizing byproducts?

Answer:

- Yield Calculation : Report isolated yields and GC-MS purity (>95% for primary product); disclose unoptimized steps .

- Byproduct Identification : Use LC-MS or preparative TLC to isolate impurities, followed by H NMR and HRMS for structural assignment .

- Error Analysis : Quantify uncertainties (e.g., ±2% for yields) and disclose batch-to-batch variability .

Advanced: How can computational chemistry predict the stability of lithium 9-phenylfluoren-9-ide in novel solvent systems?

Answer:

- Solvent Parameter Screening : Use COSMO-RS simulations to predict solubility and aggregation tendencies based on solvent dielectric constants and donor numbers .

- Molecular Dynamics (MD) : Simulate solvation shells over 100 ps trajectories to identify preferential Li⁺ coordination sites (e.g., THF vs. DME) .

- Benchmarking : Validate predictions against experimental Li NMR chemical shifts and diffusion-ordered spectroscopy (DOSY) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.